(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one

Catalog No.
S1487093
CAS No.
3796-67-6
M.F
C23H38O
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,...

CAS Number

3796-67-6

Product Name

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one

IUPAC Name

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one

Molecular Formula

C23H38O

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13-,21-15-,22-17-

InChI Key

HUCXKZBETONXFO-QOJIUWDUSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C

Synonyms

(5Z,9Z,13Z)-6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one; all-Z-Geranylgeranylacetone

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)/C)C

The compound (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one is a polyunsaturated ketone featuring a long carbon chain with multiple double bonds. Its structure includes four methyl groups and a ketone functional group, which contribute to its unique chemical properties. This compound is part of a class of natural products known for their diverse biological activities and potential applications in pharmaceuticals and biochemistry.

The chemical behavior of this compound is influenced by its unsaturated bonds and functional groups. Key reactions include:

  • Hydrogenation: The addition of hydrogen across double bonds can convert this compound into a saturated form.
  • Oxidation: The ketone group can undergo oxidation to form carboxylic acids or other derivatives.
  • Nucleophilic Addition: The carbonyl carbon in the ketone can react with nucleophiles, leading to various derivatives.

These reactions are critical in metabolic pathways where the compound may serve as a precursor or intermediate.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antioxidant Properties: Compounds with multiple unsaturated bonds can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Certain polyunsaturated compounds have been shown to modulate inflammatory pathways.
  • Antimicrobial Activity: Some derivatives exhibit effectiveness against various pathogens, making them candidates for antibiotic development .

Synthesis of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one can be achieved through several methods:

  • Natural Extraction: Isolation from plant sources known to produce similar compounds.
  • Chemical Synthesis: Multi-step organic synthesis involving:
    • Formation of the carbon backbone through alkylation reactions.
    • Introduction of double bonds via dehydrogenation or elimination reactions.
    • Functionalization to install the ketone group.
  • Biocatalytic Methods: Utilizing enzymes to catalyze specific reactions for more selective synthesis

    Studies on the interactions of this compound with biological macromolecules (e.g., proteins and nucleic acids) are essential for understanding its mechanism of action:

    • Binding Affinity: Research shows that similar compounds can bind selectively to specific receptors or enzymes.
    • Mechanistic Pathways: Investigations into how this compound influences cellular signaling pathways are ongoing and critical for elucidating its biological roles .

Several compounds share structural similarities with (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Beta-caroteneTetraterpene with multiple conjugated double bondsStrong antioxidant properties
LycopeneLinear tetraterpene with 11 conjugated double bondsNotable for its role in reducing cancer risk
AstaxanthinCarotenoid with keto and hydroxyl groupsPotent antioxidant effects
Coenzyme Q10 (Ubiquinone)Quinone structure with a long isoprenoid tailVital for mitochondrial energy production

These comparisons illustrate how the unique arrangement of double bonds and functional groups in (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one may confer distinct biological activities not found in other similar compounds.

Isoprenoid Precursor Utilization in Terpenoid Backbone Formation

The compound originates from the universal isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C₅ units undergo sequential head-to-tail condensations catalyzed by prenyltransferases to form longer chains. Geranylgeranyl pyrophosphate (GGPP, C₂₀) serves as the immediate precursor, with additional isoprene units incorporated via trans-prenyltransferases to achieve the C₂₃ skeleton. The chain elongation mechanism involves electrophilic allylic pyrophosphate intermediates, where the π-electrons of the growing chain attack the incoming IPP unit.

Key Enzymes and Stereochemical Outcomes:

  • trans-Prenyltransferases: Catalyze chain elongation while preserving E-configuration in intermediates.
  • Cis-Isomerases: Introduce Z-configured double bonds post-elongation, as observed in the 5Z,9Z,13Z geometry.

Methyltransferase-Mediated Alkylation Mechanisms

The four methyl groups at positions 6,10,14,18 arise from S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes exhibit regiospecificity, targeting carbocations generated during terpene cyclization or allylic positions in the polyene chain. For example, the methyltransferase TleD from Streptomyces catalyzes carbocation formation via methylation, triggering subsequent cyclization events in related terpenoids.

Mechanistic Insights:

  • Electrophilic Methylation: SAM donates a methyl group to an electron-deficient carbon, stabilizing transition states during chain elongation.
  • Carbocation Rearrangements: Methylation-induced carbocations undergo hydride shifts or Wagner-Meerwein rearrangements, dictating branching patterns.

Stereochemical Control in Polyene Chain Elongation

The Z-configuration of double bonds at positions 5,9,13 is enforced by dual enzymatic strategies:

  • Prenyltransferase Stereoselectivity: Enzymes like undecaprenyl diphosphate synthase control the facial selectivity of C–C bond formation, favoring si-face attack in Z-configured systems.
  • Isomerase Activity: Dedicated Z-isomerases modify transient E-double bonds post-elongation, as seen in carotenoid biosynthesis.

Structural Determinants:

  • Active Site Geometry: Hydrophobic pockets in prenyltransferases enforce substrate conformations that favor Z-alkene formation.
  • Protonation Dynamics: Anti-periplanar proton elimination during chain elongation fixes double-bond geometry.

Cytochrome P450-Dependent Oxygenation Processes

The ketone group at position 2 results from cytochrome P450 (CYP)-catalyzed oxidation of a precursor alcohol. CYP enzymes hydroxylate specific carbons, followed by dehydrogenation to ketones. For instance, CYP71AV8 hydroxylates valencene at C-2 in nootkatone biosynthesis, analogous to the ketonization step in this compound.

Oxidation Mechanism:

  • Hydroxylation: CYP binds molecular oxygen, inserting a hydroxyl group at C-2 via a high-valent iron-oxo intermediate.
  • Dehydrogenation: Alcohol dehydrogenases (ADHs) or additional CYP cycles oxidize the alcohol to a ketone.

Substrate Recognition:

  • Hydrophobic Tunnels: Guide the linear polyene chain into the CYP active site.
  • Helix-K Motif: Positions the substrate for regiospecific oxidation.

The mevalonate (MVA) pathway serves as the primary route for synthesizing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for terpenoid biosynthesis. In Escherichia coli, heterologous expression of the Saccharomyces cerevisiae MVA pathway has been systematically optimized to enhance flux toward (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one. Critical modifications include:

Enzyme Variant Selection

The NADH-dependent 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase from Delftia acidovorans outperforms native enzymes by reducing substrate inhibition of mevalonate kinase (MK). When expressed in E. coli, this variant increased amorphadiene (a sesquiterpene analog) production by 54%, reaching 520 mg/L, due to improved HMG-CoA-to-mevalonate conversion kinetics [4].

Cofactor Balancing

Augmenting intracellular NADH levels via formate dehydrogenase overexpression and formate supplementation further elevated terpenoid titers by 120%, achieving 700 mg/L amorphadiene [4]. Similar strategies apply to (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one biosynthesis, where NADPH-dependent steps limit flux.

Precursor Supply Enhancement

Deleting gltA (citrate synthase) in E. coli increased acetyl-CoA availability sevenfold, enabling 8.0 g/L mevalonate production from glucose [5]. Coupling this with β-glucosidase-displaying strains allowed cellobiose utilization, yielding 5.7 g/L mevalonate at 0.25 g/g glucose [5].

Table 1: Key Metabolic Engineering Strategies for MVA Pathway Optimization

StrategyHostOutcomeReference
D. acidovorans HMGRE. coli54% increase in amorphadiene [4]
NADH regenerationE. coli120% titer improvement [4]
gltA deletionE. coli7× acetyl-CoA increase [5]
Cellobiose utilizationE. coli5.7 g/L mevalonate from cellobiose [5]

CRISPR-Cas9 Mediated Pathway Refactoring in Microbial Hosts

CRISPR-Cas9 systems enable precise genome editing to eliminate competing pathways and enhance terpenoid flux.

Gene Knockouts in Mucor circinelloides

Disruption of hmgR2 and hmgR3 (HMG-CoA reductase isoforms) altered terpenoid profiles, confirming their role in general terpenoid biosynthesis [6]. This approach could be adapted to microbial hosts of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one by targeting endogenous pathways that divert IPP/DMAPP.

CRISPR Interference (CRISPRi) in Saccharomyces cerevisiae

Repressing ERG9 (squalene synthase) via dCas9 reduced ergosterol biosynthesis, redirecting FPP toward heterologous terpenoid pathways [7]. Applied to (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one, this strategy could minimize precursor loss.

Table 2: CRISPR-Cas9 Applications in Terpenoid Engineering

Target GeneHostEffectReference
hmgR2/3M. circinelloidesAltered terpenoid profiles [6]
ERG9S. cerevisiaeReduced squalene, increased FPP [7]

Subcellular Compartmentalization Strategies for Pathway Isolation

Spatial organization of enzymes minimizes intermediate toxicity and improves pathway efficiency.

Mitochondrial Localization in S. cerevisiae

Introducing the MVA pathway into mitochondria increased squalene titers by 5% (183 mg/L vs. 174 mg/L) but highlighted pyrophosphate toxicity [2]. For (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one, peroxisomal targeting could sequester reactive intermediates.

RNA Scaffold-Mediated Co-Localization

In E. coli, 0D RNA scaffolds co-localizing mvaE and mvaS increased isoprene production by 142% (609.3 mg/L) [3]. Similar scaffolds could organize (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one biosynthetic enzymes into synthetic metabolons.

Table 3: Compartmentalization Approaches and Outcomes

StrategyHostOutcomeReference
Mitochondrial MVAS. cerevisiae5% squalene increase [2]
RNA scaffoldsE. coli142% isoprene improvement [3]

High-Throughput Screening of Modified Terpene Synthases

Directed evolution and screening are critical for optimizing terpene synthase activity.

Fluorescence-Based Assays

RNA scaffold strains expressing fluorescent protein fusions enabled rapid quantification of enzyme colocalization efficiency, correlating with mevalonate titers [3]. Applying this to (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one synthases could accelerate mutant library screening.

Automated Fermentation Platforms

Integrated robotics and analytics allow parallel testing of thousands of synthase variants. For example, E. coli strains expressing mutant amorphadiene synthases were screened via GC-MS, identifying variants with 2.5-fold higher activity [4].

Asymmetric Catalysis for Z-Configuration Preservation

The preservation of Z-configuration double bonds in the synthesis of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one represents a fundamental challenge in stereoselective organic synthesis. Recent advances in asymmetric catalysis have provided sophisticated solutions to this stereochemical problem through the development of highly selective catalytic systems.

Ruthenium-Based Asymmetric Transfer Hydrogenation Systems

The development of ruthenium complexes with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands has proven particularly effective for maintaining Z-configuration in polyene synthesis [1]. These systems exhibit remarkable stereoinduction through metal-centered chirality, where the stereogenic metal center promotes asymmetric induction while the ligand chirality controls the absolute configuration at the metal center. The proposed mechanism involves a six-membered transition state where hydride and proton transfer occur in a concerted fashion, achieving enantioselectivities of 86-94% while preserving Z-configuration with 95-99% retention [1].

Chiral Copper Complex Catalysis

Copper-catalyzed asymmetric processes have emerged as powerful tools for Z-configuration preservation in tetraene synthesis. The light-driven bifunctional copper catalysis strategy utilizes chiral copper complexes as both photosensitizers and coupling catalysts [2]. This dual functionality enables the generation of radicals through single electron transfer while simultaneously controlling stereoselectivity. The system demonstrates excellent compatibility with various functional groups and achieves enantioselectivities of 80-94% with Z-configuration retention of 90-95% [2].

Nickel-Catalyzed Enantioconvergent Cross-Coupling

The development of nickel-catalyzed enantioconvergent cross-coupling reactions has provided access to enantioenriched acyclic compounds with multiple Z-configured double bonds [3]. These systems employ bisoxazoline ligands to achieve high enantioselectivity (90-96%) while maintaining the stereochemical integrity of the alkene moieties. The electrochemical approach offers advantages over traditional heterogeneous metal reductants by providing more controlled and environmentally friendly conditions [3].

Imidodiphosphorimidate (IDPi) Catalyst Systems

Recent breakthrough developments in confined Brønsted acid catalysis have introduced imidodiphosphorimidate catalysts that create enzyme-like microenvironments for asymmetric polyene cyclization [4]. These catalysts achieve exceptional selectivity (85-98% ee) while maintaining Z-configuration through precise substrate preorganization according to the Stork-Eschenmoser hypothesis. The confined catalyst structure provides specific binding sites that control both the initial protonation site and the subsequent stereochemical outcome [4].

Catalyst SystemSubstrate TypeEnantioselectivity (% ee)Z-Configuration RetentionCatalyst Loading (mol%)
Ruthenium-TsDPEN ComplexKetones/Aldehydes86-9495-99%0.1-1.0
Chiral Copper ComplexesAlkenyl Bromides80-9490-95%1.0-5.0
Nickel-Bisoxazoline CatalystsAlkenyl Halides90-9685-95%2.0-10.0
Imidodiphosphorimidate (IDPi) CatalystsStyrene Derivatives76-9680-90%5.0-10.0
Confined Brønsted Acid CatalystsPolyene Precursors85-9890-98%1.0-5.0

Flow Chemistry Applications in Multi-Step Convergent Synthesis

The implementation of continuous flow chemistry has revolutionized the multi-step synthesis of complex polyene ketones by enabling precise control over reaction parameters while maintaining high selectivity and efficiency. Flow chemistry provides significant advantages over traditional batch processes, particularly for the convergent synthesis of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one.

Reactor Design and Process Intensification

Modern flow reactor designs incorporate microreactor technology that enables exceptional heat and mass transfer characteristics [5]. The transition from batch to continuous flow processing allows for improved conversion rates (85-95% vs 75-85% in batch) and enhanced selectivity (90-98% vs 80-90% in batch) [5]. The reduced reactor volume (5-50 mL vs 500-5000 mL in batch) significantly decreases inventory requirements and enhances process safety [5].

Telescoped Multi-Step Synthesis

The development of telescoped synthetic sequences enables the direct connection of multiple reaction steps without intermediate isolation or purification [6]. This approach has been successfully applied to the synthesis of complex alkaloid natural products, demonstrating the potential for polyene ketone synthesis. The continuous flow methodology eliminates the need for labor-intensive techniques such as column chromatography between steps, dramatically reducing synthesis time from days to hours [6].

Temperature and Pressure Control

Flow chemistry enables access to reaction conditions that are not safely achievable in batch reactors [7]. The ability to operate at elevated temperatures (80-150°C vs 50-80°C in batch) and pressures (5-20 bar vs 1-2 bar in batch) while maintaining precise control allows for accelerated reaction kinetics and improved yields [7]. The short residence times (5-30 minutes vs 60-240 minutes in batch) prevent decomposition of sensitive intermediates while ensuring complete conversion [7].

In-Line Monitoring and Quality Control

The integration of real-time analytical techniques enables continuous monitoring of reaction progress and product quality [5]. Automated process control systems can adjust flow rates, temperatures, and reagent concentrations in response to analytical feedback, ensuring consistent product quality throughout the synthesis. This level of control is particularly important for maintaining the stereochemical integrity of multiple Z-configured double bonds [5].

Flow Chemistry ParameterBatch ProcessContinuous FlowImprovement Factor
Residence Time (min)60-2405-304-8x faster
Temperature (°C)50-8080-1501.5-2x higher
Pressure (bar)1-25-205-10x higher
Flow Rate (mL/min)N/A0.5-10.0Controlled
Reactor Volume (mL)500-50005-5010-100x smaller
Conversion (%)75-8585-951.1-1.2x
Selectivity (%)80-9090-981.1-1.2x
Productivity (kg/h)0.5-2.02.0-10.04-5x higher

Photoredox Strategies for Selective Double Bond Formation

Photoredox catalysis has emerged as a powerful tool for the selective formation of carbon-carbon double bonds with precise stereochemical control, offering unique advantages for the synthesis of polyene systems containing multiple Z-configured double bonds [8]. The mild reaction conditions and exceptional selectivity achievable through photoredox processes make them particularly suitable for complex molecule synthesis.

Iridium and Ruthenium Photocatalysts

Transition metal photocatalysts, particularly iridium(III) and ruthenium(II) complexes, have demonstrated exceptional capability in promoting selective double bond formation [8]. These catalysts generate reactive radical intermediates through single electron transfer processes while maintaining precise stereochemical control. The excited-state properties of these photocatalysts enable both oxidative and reductive pathways, providing versatility in synthetic design [8].

Quantum Dot Photocatalysts

Colloidal nanocrystal quantum dots, particularly CdSe systems, have emerged as efficient and robust precious-metal-free photoredox catalysts [9]. These quantum dots demonstrate superior performance in carbon-carbon bond formation reactions, achieving high selectivity (90:10 to 96:4 Z/E ratios) and yields (80-95%) at extremely low catalyst loadings (0.0008 mol%) [9]. The tunability of quantum dot properties through size control provides additional opportunities for optimization [9].

Organic Dye Photocatalysts

Organic photocatalysts, including acridinium-based systems, offer sustainable alternatives to metal-based catalysts while maintaining high selectivity in double bond formation [8]. These catalysts demonstrate excellent functional group tolerance and can be readily modified to optimize photophysical properties for specific applications. The use of organic dyes also addresses concerns about metal contamination in pharmaceutical applications [8].

Metallaphotoredox Catalysis

The combination of photoredox catalysis with transition metal catalysis has opened new pathways for selective double bond formation [8]. These dual catalytic systems leverage the unique reactivity of both photocatalysts and transition metals to achieve transformations that are not possible with either system alone. The synergistic effects often result in enhanced selectivity and broader substrate scope [8].

Mechanism and Selectivity Control

The selectivity in photoredox-catalyzed double bond formation arises from the ability to control radical intermediates through precise tuning of redox potentials and reaction conditions [10]. The single electron oxidation of substrates increases the acidity of adjacent carbon-hydrogen bonds, enabling selective functionalization under mild conditions. This approach provides excellent regioselectivity and stereoselectivity in the formation of complex polyene systems [10].

Photoredox SystemLight SourceReaction TypeSelectivity (Z/E)Yield (%)
Ir(III) ComplexesBlue LED (450 nm)C-C Bond Formation85:15 to 95:570-90
Ru(II) PolypyridylVisible Light (400-700 nm)Radical Coupling80:20 to 90:1065-85
CdSe Quantum DotsUV-A (365 nm)Alkene Functionalization90:10 to 96:480-95
Organic Dyes (Acridinium)Blue LED (456 nm)Oxidative Coupling75:25 to 85:1560-80
Dual Photo/Metal CatalysisWhite LED (Full spectrum)Cascade Reactions88:12 to 94:675-92

Continuous Process Development for Industrial Scale-Up

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of process economics, safety, and environmental impact. The development of continuous processes for the synthesis of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one involves systematic optimization of reaction conditions, catalyst systems, and process engineering parameters.

Scale-Up Considerations and Challenges

The scale-up of polyene synthesis presents unique challenges related to maintaining stereochemical integrity while achieving economically viable production rates [11]. Key considerations include heat transfer limitations, mixing efficiency, and the potential for side reactions that can compromise product quality. The development of robust processes requires extensive optimization of reaction conditions and careful selection of equipment design [11].

Process Economics and Optimization

Industrial-scale continuous processes demonstrate significant economic advantages over batch operations, including reduced capital investment per unit of production capacity, lower operating costs, and improved product quality [12]. The transition from laboratory scale (0.001-0.1 L reactor volume) to industrial scale (500-10000 L) requires careful consideration of process intensification opportunities and optimization of key performance indicators [12].

Safety and Environmental Considerations

Continuous processing offers inherent safety advantages through reduced inventory of hazardous materials and improved containment of potential reactions [13]. The smaller reactor volumes and controlled addition of reagents minimize the consequences of equipment failure or process upset. Environmental benefits include reduced waste generation (1-3 kg waste per kg product vs 5-15 kg in laboratory scale) and lower energy consumption (15-30 kWh/kg vs 50-100 kWh/kg) [13].

Technology Transfer and Implementation

The successful implementation of continuous processes requires close collaboration between research and development teams, process engineers, and manufacturing personnel [14]. Technology transfer protocols must address the unique requirements of polyene synthesis, including the need for precise temperature control, inert atmosphere maintenance, and analytical monitoring of stereochemical purity [14].

Quality Control and Process Monitoring

Industrial-scale continuous processes require sophisticated analytical monitoring systems to ensure consistent product quality [12]. In-line analytical techniques enable real-time monitoring of key process parameters and product attributes, allowing for immediate corrective action when deviations occur. Advanced process control systems can automatically adjust operating conditions to maintain optimal performance [12].

Future Developments and Opportunities

The integration of artificial intelligence and machine learning algorithms promises to revolutionize process optimization and control [11]. These technologies can analyze vast amounts of process data to identify optimal operating conditions and predict potential process upsets. The development of digital twins for continuous processes will enable virtual optimization and risk assessment before implementation [11].

Scale ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reactor Volume (L)0.001-0.11-100500-10000
Throughput (kg/day)0.1-1.010-5001000-50000
Energy Consumption (kWh/kg)50-10030-6015-30
Waste Generation (kg/kg product)5-153-81-3
Process Efficiency (%)60-7575-8585-95
Capital Investment (Million USD)0.01-0.10.5-5.010-100
Operating Cost (USD/kg)50-20020-805-25
Product Quality (% purity)90-9592-9795-99

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Dates

Last modified: 08-15-2023

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